H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 Potent, selective peptide agonist for the neuropeptide Y Y5 receptor (IC50 values for inhibition of NPY binding to human Y5, Y1, Y2 and Y4 receptors are 0.24, 530, > 500, and 51 nM respectively, Ki at Y5 = 0.1 - 0.15 nM). Stimulates food intake in vivo.
Brand Name: Vulcanchem
CAS No.: 313988-89-5
VCID: VC0013128
InChI: InChI=1S/C183H281N57O54S2/c1-15-89(4)141(172(289)228-123(82-136(189)254)163(280)219-115(63-74-296-14)150(267)210-93(8)148(265)236-183(11,12)177(294)232-110(29-20-68-205-182(199)200)155(272)216-111(54-58-132(185)250)156(273)214-108(27-18-66-203-180(195)196)152(269)222-117(144(190)261)76-96-34-44-101(245)45-35-96)233-165(282)121(79-99-40-50-104(248)51-41-99)225-154(271)109(28-19-67-204-181(197)198)213-151(268)107(26-17-65-202-179(193)194)215-160(277)118(75-88(2)3)223-146(263)91(6)209-166(283)126(86-241)230-162(279)120(78-98-38-48-103(247)49-39-98)226-161(278)119(77-97-36-46-102(246)47-37-97)224-153(270)106(25-16-64-201-178(191)192)212-145(262)90(5)207-149(266)114(62-73-295-13)218-157(274)112(55-59-133(186)251)217-158(275)113(57-61-139(257)258)220-170(287)130-32-24-72-240(130)176(293)143(95(10)244)235-147(264)92(7)208-159(276)122(81-135(188)253)227-164(281)124(83-140(259)260)211-137(255)85-206-168(285)128-30-22-70-238(128)175(292)125(80-100-42-52-105(249)53-43-100)229-173(290)142(94(9)243)234-171(288)131-33-23-71-239(131)174(291)116(56-60-134(187)252)221-167(284)127(87-242)231-169(286)129-31-21-69-237(129)138(256)84-184/h34-53,88-95,106-131,141-143,241-249H,15-33,54-87,184H2,1-14H3,(H2,185,250)(H2,186,251)(H2,187,252)(H2,188,253)(H2,189,254)(H2,190,261)(H,206,285)(H,207,266)(H,208,276)(H,209,283)(H,210,267)(H,211,255)(H,212,262)(H,213,268)(H,214,273)(H,215,277)(H,216,272)(H,217,275)(H,218,274)(H,219,280)(H,220,287)(H,221,284)(H,222,269)(H,223,263)(H,224,270)(H,225,271)(H,226,278)(H,227,281)(H,228,289)(H,229,290)(H,230,279)(H,231,286)(H,232,294)(H,233,282)(H,234,288)(H,235,264)(H,236,265)(H,257,258)(H,259,260)(H4,191,192,201)(H4,193,194,202)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)/t89-,90-,91-,92-,93-,94+,95+,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,141-,142-,143-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)CN
Molecular Formula: C183H281N57O54S2
Molecular Weight: 4207.726

H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2

CAS No.: 313988-89-5

Cat. No.: VC0013128

Molecular Formula: C183H281N57O54S2

Molecular Weight: 4207.726

* For research use only. Not for human or veterinary use.

H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 - 313988-89-5

Specification

CAS No. 313988-89-5
Molecular Formula C183H281N57O54S2
Molecular Weight 4207.726
IUPAC Name (4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C183H281N57O54S2/c1-15-89(4)141(172(289)228-123(82-136(189)254)163(280)219-115(63-74-296-14)150(267)210-93(8)148(265)236-183(11,12)177(294)232-110(29-20-68-205-182(199)200)155(272)216-111(54-58-132(185)250)156(273)214-108(27-18-66-203-180(195)196)152(269)222-117(144(190)261)76-96-34-44-101(245)45-35-96)233-165(282)121(79-99-40-50-104(248)51-41-99)225-154(271)109(28-19-67-204-181(197)198)213-151(268)107(26-17-65-202-179(193)194)215-160(277)118(75-88(2)3)223-146(263)91(6)209-166(283)126(86-241)230-162(279)120(78-98-38-48-103(247)49-39-98)226-161(278)119(77-97-36-46-102(246)47-37-97)224-153(270)106(25-16-64-201-178(191)192)212-145(262)90(5)207-149(266)114(62-73-295-13)218-157(274)112(55-59-133(186)251)217-158(275)113(57-61-139(257)258)220-170(287)130-32-24-72-240(130)176(293)143(95(10)244)235-147(264)92(7)208-159(276)122(81-135(188)253)227-164(281)124(83-140(259)260)211-137(255)85-206-168(285)128-30-22-70-238(128)175(292)125(80-100-42-52-105(249)53-43-100)229-173(290)142(94(9)243)234-171(288)131-33-23-71-239(131)174(291)116(56-60-134(187)252)221-167(284)127(87-242)231-169(286)129-31-21-69-237(129)138(256)84-184/h34-53,88-95,106-131,141-143,241-249H,15-33,54-87,184H2,1-14H3,(H2,185,250)(H2,186,251)(H2,187,252)(H2,188,253)(H2,189,254)(H2,190,261)(H,206,285)(H,207,266)(H,208,276)(H,209,283)(H,210,267)(H,211,255)(H,212,262)(H,213,268)(H,214,273)(H,215,277)(H,216,272)(H,217,275)(H,218,274)(H,219,280)(H,220,287)(H,221,284)(H,222,269)(H,223,263)(H,224,270)(H,225,271)(H,226,278)(H,227,281)(H,228,289)(H,229,290)(H,230,279)(H,231,286)(H,232,294)(H,233,282)(H,234,288)(H,235,264)(H,236,265)(H,257,258)(H,259,260)(H4,191,192,201)(H4,193,194,202)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)/t89-,90-,91-,92-,93-,94+,95+,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,141-,142-,143-/m0/s1
Standard InChI Key DXMCMRQWOIRILO-VRGOUOKESA-N
SMILES CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)CN

Introduction

Structural Characteristics and Composition

Chemical Identification

The compound H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 is a synthetic peptide comprising 37 amino acid residues. The designation "H-" at the N-terminus indicates the presence of a free amine group, while "-NH2" at the C-terminus signifies that the peptide has been amidated, a common modification that increases peptide stability by protecting against carboxypeptidase degradation. This C-terminal amidation is a feature shared with other therapeutic peptides that require enhanced stability in biological environments.

The sequence contains standard proteinogenic amino acids with the notable inclusion of aminoisobutyric acid (Aib), which is a non-proteinogenic α,α-disubstituted amino acid known for its capacity to induce helical conformations and enhance peptide stability against enzymatic degradation. The presence of Aib suggests this peptide may have been designed with conformational stability in mind, potentially for therapeutic applications.

Amino Acid Composition

The peptide's amino acid composition reveals interesting patterns that may relate to its potential function. Table 1 presents a comprehensive breakdown of the amino acid composition and their respective frequencies.

Amino AcidThree-Letter CodeCountPercentage (%)
GlycineGly25.4
ProlinePro410.8
SerineSer25.4
GlutamineGln25.4
ThreonineThr25.4
TyrosineTyr513.5
Aspartic AcidAsp12.7
AsparagineAsn25.4
AlanineAla38.1
Glutamic AcidGlu12.7
MethionineMet25.4
ArginineArg513.5
LeucineLeu12.7
IsoleucineIle12.7
Aminoisobutyric AcidAib12.7
Total37100

The high content of proline (10.8%) suggests a potential for creating structural bends or disruptions in secondary structures, which could be crucial for the peptide's functional conformation. The significant presence of tyrosine (13.5%) and arginine (13.5%) indicates potential roles in molecular recognition and binding interactions, as tyrosine can participate in hydrogen bonding and π-stacking interactions, while arginine often forms salt bridges and hydrogen bonds in protein-protein interactions.

Synthesis and Characterization Methodologies

Solid-Phase Peptide Synthesis

Based on standard procedures for similar peptides, H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 would likely be synthesized using solid-phase peptide synthesis (SPPS) techniques. Typically, this would involve Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which uses base-labile Fmoc groups for temporary protection of the α-amino group during peptide elongation.

The incorporation of Aib would require special attention, as coupling to and from Aib can be challenging due to steric hindrance. Advanced coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) might be employed to improve coupling efficiency for this residue. The synthesis process would be similar to that described for P-peptide in search result , where "P-peptide was synthesized using solid-phase peptide synthesis with d-amino acids protected by fluorene methoxyl (Fmoc) upon HBTU/HOBT-catalyzed condensation reaction."

Analytical Characterization

For comprehensive characterization, the synthesized peptide would typically undergo multiple analytical procedures:

  • High-Performance Liquid Chromatography (HPLC) to verify purity

  • Mass Spectrometry (MS) to confirm molecular weight

  • Circular Dichroism (CD) spectroscopy to assess secondary structure

  • Nuclear Magnetic Resonance (NMR) for detailed structural analysis

The expected molecular weight would be approximately 4300-4500 g/mol, calculated from the cumulative weights of constituent amino acids, though this would need to be verified experimentally. This is comparable to the 4109 g/mol reported for the related peptide in search result .

Delivery StrategyKey FeaturesPotential Advantages
Exosome encapsulationWrapping in milk exosome membranesEnhanced oral bioavailability, reduced immunogenicity
Gold nanoparticle conjugationFormation of peptide-gold nanocomplexesImproved stability, increased cellular uptake
Liposomal formulationIncorporation into lipid bilayersProtection from degradation, targeted delivery
PEGylationAttachment of polyethylene glycol chainsExtended circulation time, reduced immunogenicity
Self-assembled nanostructuresPeptide aggregation into defined structuresControlled release, improved pharmacokinetics

Structure-Activity Relationship Considerations

Key Functional Motifs

Analysis of the peptide sequence reveals several potentially important motifs that might contribute to its biological activity:

  • The N-terminal Gly-Pro sequence may serve as a recognition element for certain proteases or receptors.

  • The multiple Pro-X-X-Pro motifs could create specific turns in the peptide backbone, crucial for recognition by SH3 domains or similar binding partners.

  • The Tyr-Tyr doublet, also found in the peptide from search result , might be involved in specific binding interactions through aromatic stacking.

  • The C-terminal arginine-rich region (Aib-Arg-Gln-Arg-Tyr) could function as a cell-penetrating segment or nuclear localization signal.

Conformational Stability

The inclusion of Aib in the peptide sequence represents a strategic modification to enhance conformational stability. Aib belongs to the family of C⍺,⍺-disubstituted amino acids, which significantly restrict the conformational space available to the peptide backbone. This restriction typically promotes helical secondary structures, particularly 310-helices or α-helices.

The conformational rigidity imparted by Aib likely serves to present key functional groups in optimal orientations for biological activity. Additionally, this non-standard amino acid confers resistance to proteolytic degradation, as most naturally occurring proteases cannot efficiently cleave peptide bonds involving Aib.

Experimental Approaches for Functional Characterization

Binding Assays

To determine the molecular targets and binding affinities of the peptide, several experimental approaches could be employed:

  • Surface Plasmon Resonance (SPR) to measure real-time binding kinetics

  • Isothermal Titration Calorimetry (ITC) for thermodynamic characterization of binding events

  • Fluorescence Polarization (FP) assays using fluorescently labeled peptide

  • Pull-down assays coupled with mass spectrometry to identify binding partners

Cellular Uptake and Localization

Understanding the cellular fate of the peptide would be crucial for determining its mechanism of action. Methods similar to those described in the search results could be employed: "FITC was attached to the N-terminus of P-peptide to prepare FITC-labeled SuperPDL1 and SuperPDL1 exo, and the uptake of SuperPDL1 and SuperPDL1 exo by colon cancer cells was qualitatively observed using confocal laser scanning microscopy (CLSM), and quantitatively analyzed using flow cytometry."

For our target peptide, similar approaches would include:

  • Synthesis of fluorescently labeled variants (e.g., FITC-labeled or Cy5-labeled)

  • Confocal microscopy to visualize cellular localization

  • Flow cytometry to quantify cellular uptake

  • Live-cell imaging to track real-time internalization and trafficking

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator